5-Bromo-7-methoxyisoindolin-1-one
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Overview
Description
5-Bromo-7-methoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of bromine and methoxy groups in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxyisoindolin-1-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the use of 4-bromo-2-methylaniline as a starting material. The synthetic route includes steps such as coupling, ring closing, hydrolysis, and decarboxylation . Another approach involves bromocyclization using bromine in a solvent mixture of anhydrous dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxyisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Bromine in anhydrous dichloromethane/methanol mixture.
Cyclization: Thioureas and electrophilic cyclization agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromocyclization can lead to the formation of spiro analogues .
Scientific Research Applications
5-Bromo-7-methoxyisoindolin-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure and biological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in cellular processes. For example, indole derivatives, including isoindolinones, have been shown to interact with various signaling proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-methylindole: Another brominated indole derivative with similar chemical properties.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Uniqueness
5-Bromo-7-methoxyisoindolin-1-one is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-bromo-7-methoxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8BrNO2/c1-13-7-3-6(10)2-5-4-11-9(12)8(5)7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
RPBOQTYKKIUYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)NC2)Br |
Origin of Product |
United States |
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